3-(5-Fluoro-2-methoxyphenyl)thiolan-3-ol
Description
3-(5-Fluoro-2-methoxyphenyl)thiolan-3-ol is a heterocyclic compound featuring a thiolane (tetrahydrothiophene) ring substituted at the 3-position with a 5-fluoro-2-methoxyphenyl group. Its molecular formula is C₁₀H₁₁FO₃S, with a calculated molecular weight of 242.26 g/mol. Thiolane derivatives are of interest in medicinal chemistry due to sulfur's role in modulating lipophilicity and metabolic stability. The compound’s synthesis likely involves functionalization of the thiolan-3-ol core via reactions such as the Mitsunobu protocol, which is effective for introducing aryl groups to alcohols .
Properties
IUPAC Name |
3-(5-fluoro-2-methoxyphenyl)thiolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2S/c1-14-10-3-2-8(12)6-9(10)11(13)4-5-15-7-11/h2-3,6,13H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPUHSAFUBQSHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2(CCSC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs and their physicochemical characteristics:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Heterocycle | Key Features |
|---|---|---|---|---|---|
| 3-(5-Fluoro-2-methoxyphenyl)thiolan-3-ol | C₁₀H₁₁FO₃S | 242.26 | 5-Fluoro-2-methoxy | Thiolane (5-membered) | Sulfur atom enhances lipophilicity |
| 3-(5-Fluoro-2-methylphenyl)thiolan-3-ol | C₁₀H₁₁FOS | 198.26 | 5-Fluoro-2-methyl | Thiolane | Methyl group reduces polarity vs. methoxy |
| 3-(5-Fluoro-2-methoxyphenyl)azetidin-3-ol | C₁₀H₁₂FNO₂ | 213.21 | 5-Fluoro-2-methoxy | Azetidine (4-membered) | Nitrogen introduces hydrogen-bonding potential |
Key Differences and Implications
Heterocycle Core
- Thiolane vs. Azetidine: The 5-membered thiolane ring (C₄H₈S) in the target compound reduces ring strain compared to 4-membered azetidine (C₃H₆N). Sulfur in thiolane increases lipophilicity (logP ~2.5 estimated), whereas azetidine’s nitrogen may lower logP (~1.8), influencing membrane permeability and bioavailability.
Substituent Effects
- Methoxy vs. Methyl :
- The methoxy group (-OMe) in the target compound is electron-donating, enhancing resonance stabilization of the aryl ring. This contrasts with the methyl group (-CH₃), which exerts weaker electronic effects but improves metabolic stability by resisting oxidative degradation .
- Fluorine at the 5-position is conserved across analogs, contributing to enhanced bioavailability and resistance to cytochrome P450-mediated metabolism.
Pharmacological and Chemical Relevance
While specific pharmacological data for this compound are unavailable in the provided evidence, insights can be extrapolated:
- Thiolane vs. Azetidine : Sulfur’s larger atomic radius and lower electronegativity may enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors), whereas azetidine’s rigidity and hydrogen-bonding capacity could favor GPCR targets.
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